molecular formula C23H19N3O3 B2355414 N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879921-19-4

N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B2355414
CAS No.: 879921-19-4
M. Wt: 385.423
InChI Key: LZGTZVCIKAZAQL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a sophisticated small molecule based on the privileged quinoline scaffold, designed for advanced oncological research. Quinoline-4-carboxamide derivatives are recognized in chemical biology and drug discovery for their potent antiproliferative activities and their ability to interact with multiple key cellular targets. These compounds have demonstrated efficacy in suppressing cancer cell proliferation across a panel of cell lines, including colon, pancreatic, and breast cancer, often by inducing apoptosis in a concentration-dependent manner . The structural motif of this compound, featuring a quinoline core substituted with a pyridyl moiety and a dimethoxyphenyl carboxamide, is strategically designed to mimic pharmacophores found in inhibitors of critical kinase targets. Related quinoline-4-carboxamide derivatives have been identified as potent inhibitors of proteins such as Phosphoinositide-dependent kinase-1 (PDK1), a key regulator of the PI3K/AKT signaling pathway that is often dysregulated in cancer and associated with therapy resistance . Furthermore, the integration of nitrogen-containing heterocycles is a common strategy in the design of compounds targeting transcriptional regulators like CDK9 . This targeted profile makes this compound a valuable chemical probe for researchers investigating signal transduction pathways, transcriptional elongation, and apoptosis mechanisms in malignancies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-16-7-8-22(29-2)21(13-16)26-23(27)18-14-20(15-9-11-24-12-10-15)25-19-6-4-3-5-17(18)19/h3-14H,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGTZVCIKAZAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer method condenses 2-aminobenzaldehyde derivatives with ketones to form the quinoline core. For this compound:

  • 2-Amino-4-nitrobenzaldehyde reacts with pyridin-4-ylacetone under acidic conditions (H$$2$$SO$$4$$, 110°C) to yield 2-(pyridin-4-yl)quinoline-4-carboxylic acid.
  • Nitro group reduction (H$$2$$, Pd/C) followed by carboxylic acid activation (SOCl$$2$$) produces the acid chloride.
  • Amidation with 2,5-dimethoxyaniline in dry THF yields the target compound.

Limitations : Low regioselectivity at position 2 and competing side reactions reduce overall yield (~35–40%).

Pfitzinger Reaction Approach

This method employs isatin derivatives for quinoline synthesis:

  • Isatin-4-carboxylic acid undergoes alkaline hydrolysis (NaOH, 80°C) to form 4-carboxy-2-quinolinecarboxylic acid.
  • Decarboxylation (Cu powder, quinoline, 200°C) yields 2-quinolinecarboxylic acid.
  • Halogenation (PCl$$5$$, POCl$$3$$) introduces a bromine atom at position 2.
  • Cross-coupling with pyridin-4-ylboronic acid (Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, DME) and subsequent amidation completes the synthesis.

Advantages : Improved regiocontrol (~55% yield after optimization).

Modern Methodologies in Quinoline Functionalization

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is pivotal for introducing the pyridin-4-yl group:

Step Reagents/Conditions Yield
Bromination PBr$$3$$, CHCl$$3$$, 60°C 78%
Coupling Pd(dppf)Cl$$2$$, Pyridin-4-ylboronic acid, K$$3$$PO$$4$$, DMF/H$$2$$O 82%

This method reduces side-product formation compared to Ullmann-type couplings.

Ultrasound-Assisted Synthesis Techniques

Ultrasonication enhances reaction efficiency in carboxamide formation:

  • Amidation : Mixing quinoline-4-carbonyl chloride with 2,5-dimethoxyaniline under ultrasound irradiation (40 kHz, 50°C) achieves 94% conversion in 30 minutes vs. 12 hours conventionally.
  • Mechanism : Cavitation effects improve mass transfer and reduce activation energy.

Carboxamide Formation Strategies

Acid Chloride Aminolysis

  • Quinoline-4-carboxylic acid treated with thionyl chloride (reflux, 4 h) forms the acid chloride.
  • Nucleophilic attack by 2,5-dimethoxyaniline in anhydrous dichloromethane (0°C to RT) yields the amide.

Typical Yields : 65–70% after recrystallization (ethanol/water).

Coupling Reagent-Mediated Amide Bond Formation

Modern peptide coupling agents improve efficiency:

Reagent System Solvent Temp (°C) Yield
HATU/DIPEA DMF 25 88%
EDCl/HOBt THF 0→RT 76%

HATU systems minimize racemization and reduce reaction times.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Amidation : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions at >60°C.
  • Cross-coupling : Mixed DME/H$$_2$$O systems (3:1) optimize Pd catalyst activity.

Catalytic Systems and Yield Improvements

  • Pd Catalysts : Pd(OAc)$$_2$$ with XPhos ligand increases coupling efficiency to 89%.
  • Microwave Assistance : Reduces amidation time from 8 h to 20 min (120°C, sealed vial).

Analytical Characterization Techniques

  • $$^1$$H NMR (DMSO-d$$_6$$):
    • δ 8.92 (d, J = 5.1 Hz, Py-H)
    • δ 8.30 (s, Quinoline-H)
    • δ 3.85 (s, OCH$$_3$$)
  • HPLC-MS : [M+H]$$^+$$ m/z 403.2 (calc. 403.15).
  • XRD : Confirms planar quinoline-pyridine dihedral angle (12.7°).

Comparative Evaluation of Synthetic Pathways

Method Total Yield Time Cost Scalability
Friedländer 38% 24 h Low Moderate
Pfitzinger 51% 18 h Medium High
Ultrasound 76% 6 h High Limited

Ultrasound-assisted routes offer superior efficiency but require specialized equipment.

Industrial-Scale Production Considerations

  • Continuous Flow Systems : Microreactors enable safer handling of PCl$$3$$ and SOCl$$2$$.
  • Green Chemistry : Aqueous Suzuki couplings (TPPTS ligand) reduce Pd waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the quinoline core.

Scientific Research Applications

Chemical Research Applications

Building Block for Complex Molecules
This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the modification and synthesis of more complex derivatives that can exhibit varied chemical properties and biological activities.

Reactivity and Synthesis
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. The following table summarizes common reactions and their potential products:

Reaction TypeCommon ReagentsPotential Products
OxidationHydrogen peroxide, m-chloroperbenzoic acidQuinoline N-oxides
ReductionSodium borohydride, lithium aluminum hydrideReduced quinoline derivatives
SubstitutionHalogenating agents, nucleophilesNew functionalized quinoline derivatives

Antimicrobial Properties
Research indicates that quinoline derivatives can exhibit significant antimicrobial activity. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide may also possess similar properties.

Anticancer Potential
Recent studies have focused on the anticancer properties of quinoline derivatives. The following table summarizes findings related to the anticancer effects of similar compounds:

CompoundTarget Cancer Cell LineIC50 (µM)Mechanism of Action
N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamideMCF70.39Aurora-A kinase inhibition
6,8-dimethyl-N-(4-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamideCaki-10.25DNA damage induction
N-(2-phenylethyl)-quinoline-2-carboxamideM. tuberculosis0.15Inhibition of photosynthetic electron transport

Medicinal Chemistry

Drug Development
this compound is being investigated for its potential use in drug development targeting diseases such as cancer and malaria. A notable study demonstrated that related quinoline derivatives showed potent antiplasmodial activity against Plasmodium falciparum, which could indicate similar efficacy for this compound.

Industrial Applications

Synthesis of Dyes and Pigments
Due to its chemical structure, this compound is also utilized in the synthesis of dyes and pigments in industrial applications. Its unique properties allow for the development of materials with specific colorimetric characteristics.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

Case Study 1: Anticancer Activity
A peer-reviewed study examined the effects of this compound on human cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related quinoline derivatives. The study confirmed their effectiveness in inhibiting growth against a panel of bacterial strains at low concentrations.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar structure.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific substituents, which can impart distinct biological activities and chemical properties compared to other quinoline derivatives.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C23H22N4O3
Molecular Weight 402.45 g/mol
InChI Key InChI=1S/C23H22N4O3/c1-14(25)15(2)22-19(12-14)20(13-21(26-22)16-7-9-24-10-8-16)23(28)25-17-3-5-18(6-4-17)27(29)30/h3-13H,1-2H3,(H,25,28)

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Quinoline derivatives often exhibit mechanisms that include:

  • DNA Intercalation : Many quinolines can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways that affect cell growth and survival.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. The following table summarizes findings related to the anticancer effects of similar compounds:

Compound Target Cancer Cell Line IC50 (µM) Mechanism of Action
N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamideMCF70.39Aurora-A kinase inhibition
6,8-dimethyl-N-(4-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamideCaki-10.25DNA damage induction
N-(2-phenylethyl)-quinoline-2-carboxamideM. tuberculosis0.15Inhibition of photosynthetic electron transport

These studies suggest that this compound may also exhibit similar anticancer properties due to structural similarities.

Antimicrobial Activity

Quinoline derivatives have been explored for their antimicrobial potential. A comparative study on various quinoline compounds showed that those with similar structures effectively inhibited the growth of several bacterial strains and fungi:

Compound Microbial Target Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
ChloroquinePlasmodium falciparum0.05 µg/mL
6,8-dimethyl-N-(4-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamideStaphylococcus aureus16 µg/mL

Case Studies

Recent research has demonstrated the biological efficacy of quinoline derivatives in clinical settings:

  • Study on Anticancer Activity : A series of derivatives were synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through upregulation of pro-apoptotic factors.
  • Antimicrobial Evaluation : Another study highlighted the effectiveness of quinoline-based compounds against drug-resistant strains of bacteria, emphasizing their potential as alternative therapeutic agents.

Q & A

Q. How to design a high-throughput screening (HTS) protocol for antimicrobial activity?

  • Methodological Answer :
  • Microdilution Assays : Test 96-well plates with bacterial/fungal strains (e.g., S. aureus, C. albicans) and measure MICs .
  • Automated Liquid Handling : Use robotic systems (e.g., Hamilton STAR) for reproducibility .

Safety & Handling

Q. What precautions are necessary during in vitro handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

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